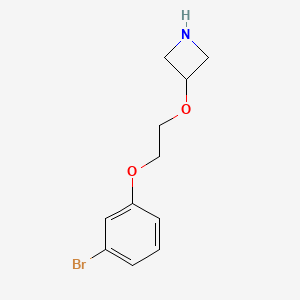

3-(2-(3-Bromophenoxy)ethoxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-[2-(3-bromophenoxy)ethoxy]azetidine |

InChI |

InChI=1S/C11H14BrNO2/c12-9-2-1-3-10(6-9)14-4-5-15-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2 |

InChI Key |

JEAHKHNMAUHJRV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCCOC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 3 Bromophenoxy Ethoxy Azetidine

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inbluffton.eduresearchgate.net For 3-(2-(3-Bromophenoxy)ethoxy)azetidine, the most logical disconnection is at the C3-ether bond. This approach simplifies the synthesis to two key fragments: an azetidine (B1206935) core and the side chain.

This retrosynthetic step identifies N-protected 3-hydroxyazetidine (or a derivative with a good leaving group at C3) and 1-bromo-3-(2-bromoethoxy)benzene as the primary precursors. The synthesis of the side-chain precursor is straightforward. Therefore, the central challenge lies in the efficient synthesis of the substituted azetidine ring. The following sections explore various established strategies for forming this key heterocyclic motif.

The construction of the strained azetidine ring requires specialized synthetic methods. The high ring strain makes its formation more challenging than that of its five- and six-membered counterparts like pyrrolidines and piperidines. nih.gov

One effective strategy for forming the azetidine ring is through the intramolecular cyclization of epoxy amines. nih.govnih.govfrontiersin.org This method involves a nucleophilic attack by the amine onto one of the epoxide carbons, leading to ring closure. The regioselectivity of the epoxide opening (attack at C3 vs. C4) is a critical factor.

Recent studies have shown that Lewis acids can catalyze this reaction with high regioselectivity. For instance, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been successfully used to promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govnih.govfrontiersin.org This method is tolerant of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.org

| Catalyst | Substrate Type | Key Feature | Outcome |

| La(OTf)₃ | cis-3,4-Epoxy amine | Promotes C3-selective attack | High yield of azetidine |

| Eu(OTf)₃ | 2,3-Epoxy alcohol | Regioselective C3-opening | Introduction of various nucleophiles |

This table summarizes catalyst effects on epoxide ring-opening reactions for heterocycle synthesis. frontiersin.org

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing the azetidine ring. nih.govrsc.orgresearchgate.net This reaction involves the excitation of an imine component with UV light, which then undergoes cycloaddition with an alkene. nih.gov However, challenges such as competing E/Z isomerization of the imine have historically limited its application. nih.gov

Modern advancements have overcome some of these limitations. The use of visible light photocatalysts and specific imine equivalents, such as oximes and sulfonylimines, has broadened the scope of this reaction. nih.govchemrxiv.orgacs.orgnih.gov These methods allow for the synthesis of highly functionalized azetidines under mild conditions from readily available precursors. chemrxiv.orgnih.gov

| Reaction Type | Reactants | Conditions | Key Advantage |

| Aza Paternò-Büchi | Imine + Alkene | UV light or visible light photocatalysis | Direct formation of the azetidine ring. nih.govnih.gov |

| Oxime/Olefin Cycloaddition | Oxime + Olefin | Visible light, Iridium photocatalyst | Mild conditions, broad scope. chemrxiv.orgnih.gov |

This table outlines key features of [2+2] cycloaddition strategies for azetidine synthesis.

Azetidin-2-ones, commonly known as β-lactams, are valuable precursors for the synthesis of azetidines. bhu.ac.inmagtech.com.cn The β-lactam ring is a core structural motif in many antibiotic compounds, making their chemistry well-established. jgtps.com The synthesis of β-lactams can be achieved through various methods, including the well-known Staudinger reaction, which is a [2+2] cycloaddition of a ketene and an imine. jgtps.com

Once the β-lactam is formed, the carbonyl group at the C2 position can be reduced to a methylene (B1212753) group to yield the corresponding azetidine. This reduction is typically performed using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This two-step sequence provides a reliable route to the saturated azetidine core.

| Precursor | Reaction | Product |

| β-Amino acid | Cyclization (e.g., with diphenylphosphoryl chloride) | Azetidin-2-one (β-Lactam) |

| Azetidin-2-one | Reduction (e.g., with LiAlH₄ or BH₃) | Azetidine |

This table shows the two-stage process of synthesizing azetidines from β-amino acids via β-lactam intermediates. magtech.com.cnjgtps.com

Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon double bond within the same molecule. This reaction provides a direct and atom-economical route to form nitrogen-containing heterocycles, including azetidines. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been shown to be an effective method for producing azetidines from appropriately substituted amine substrates. organic-chemistry.org This approach often utilizes a directing group, such as picolinamide, to achieve high selectivity for the desired ring closure.

Electrocatalysis has emerged as a powerful tool in modern organic synthesis, offering alternative reaction pathways that can be difficult to access through traditional methods. An electrocatalytic intramolecular hydroamination of allylic sulfonamides has been developed for the synthesis of azetidines. organic-chemistry.orgresearchgate.netacs.org This method combines cobalt catalysis with electricity to generate a key carbocationic intermediate that undergoes C-N bond formation to close the ring. researchgate.netacs.org This approach is particularly notable as it enables a challenging transformation that is not readily achieved by other state-of-the-art hydroamination methods. researchgate.netacs.org

| Method | Key Features |

| Intramolecular Hydroamination | Palladium-catalyzed C-H amination. organic-chemistry.org |

| Electrocatalytic Route | Merger of cobalt catalysis and electricity; proceeds via a carbocationic intermediate. researchgate.netacs.org |

This table compares key features of hydroamination and electrocatalytic routes to azetidines.

Installation of the 2-(3-Bromophenoxy)ethoxy Side Chain

Once the 3-hydroxyazetidine core is obtained, the subsequent key transformation is the attachment of the 2-(3-bromophenoxy)ethoxy side chain. This can be accomplished through several synthetic strategies, including direct ether formation or a multi-step approach involving late-stage bromination or cross-coupling reactions.

The most direct and common method for forming the ether linkage between the 3-hydroxyazetidine core and the side chain is the Williamson ether synthesis. youtube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For the synthesis of this compound, this typically proceeds via one of two pathways:

Pathway A: Reaction of a 3-hydroxyazetidine derivative with a 2-(3-bromophenoxy)ethyl halide (e.g., bromide or chloride) or sulfonate (e.g., tosylate or mesylate).

Pathway B: Reaction of a 3-halo- or 3-sulfonyloxy-azetidine derivative with 2-(3-bromophenoxy)ethanol.

In either case, a strong base is required to generate the nucleophilic alkoxide from the corresponding alcohol. The nitrogen of the azetidine ring is typically protected (e.g., with a Boc or Cbz group) to prevent it from competing as a nucleophile. For an SN2 reaction, less sterically hindered primary halides or sulfonates are preferred to maximize yield. youtube.com

| Nucleophile Precursor | Electrophile | Base | Solvent | Reaction Type |

|---|---|---|---|---|

| N-Boc-3-hydroxyazetidine | 1-(2-Bromoethoxy)-3-bromobenzene | Sodium hydride (NaH) | THF, DMF | Williamson Ether Synthesis |

| 2-(3-Bromophenoxy)ethanol | N-Boc-3-tosyloxyazetidine | Potassium tert-butoxide (t-BuOK) | THF | Williamson Ether Synthesis |

An alternative strategy involves attaching a non-brominated phenoxyethoxy side chain to the azetidine ring first, followed by a late-stage bromination of the aromatic ring. This is an example of an electrophilic aromatic substitution reaction. However, the regiochemical outcome of this reaction is critical. The ether oxygen of the phenoxy group is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. pearson.com

Consequently, direct bromination of a 3-(2-phenoxyethoxy)azetidine precursor using common brominating agents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) would predominantly yield a mixture of the 2-bromo and 4-bromo isomers, not the desired 3-bromo (meta) product. youtube.comyoutube.com To achieve the required meta-substitution pattern, the bromine atom must be incorporated into the phenolic precursor before its attachment to the ethoxy-azetidine fragment. Therefore, starting the synthesis with 3-bromophenol (B21344) is the most regiochemically sound approach.

| Substrate | Brominating Agent | Solvent | Directing Effect | Major Product(s) |

|---|---|---|---|---|

| Phenol/Phenoxy derivative | Br₂ | H₂O (polar) | Ortho, Para | 2,4,6-Tribromophenol |

| Phenol/Phenoxy derivative | Br₂ | CS₂ (non-polar) | Ortho, Para | Mixture of 2-Bromophenol and 4-Bromophenol |

| Phenoxyethoxy-azetidine | NBS | CH₂Cl₂ | Ortho, Para | Ortho- and Para-brominated isomers |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful method for C-C bond formation and could be employed in the synthesis of key precursors. chem-station.com The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. mdpi.com

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide.

Transmetalation: The organic group is transferred from the boron atom to the palladium center, typically requiring a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Organoboron Reagent | Phenylboronic acid, Pinacol boronic esters | Source of one organic fragment |

| Organohalide | Aryl bromides, iodides, or triflates | Source of the other organic fragment |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the organoboron species for transmetalation |

Optimized Reaction Conditions and Parameters

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include the choice of catalyst, solvent, temperature, and pressure, as well as the control of selectivity.

The formation of the ether linkage in this compound, typically achieved through a Williamson ether synthesis or related C-O coupling reactions, can be significantly influenced by the choice of catalyst.

Palladium Catalysis : Palladium-based catalysts are versatile for C-N and C-O bond formations. In the context of synthesizing the target molecule, a palladium-catalyzed Buchwald-Hartwig amination could be employed for the N-arylation of the azetidine ring if a precursor with a free N-H is used. uni-muenchen.deresearchgate.netacs.orgacs.org The choice of phosphine ligands, such as those with wide bite angles and steric bulk, can facilitate reductive elimination and improve catalytic efficiency. researchgate.net For the etherification step, while less common than for C-N bonds, palladium catalysts can be used in specific contexts for C-O coupling.

Copper Catalysis : Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for the formation of diaryl ethers and could be adapted for the synthesis of the phenoxyethoxy moiety. More contemporary copper-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope. For instance, copper catalysts are used for the N-arylation of azetidines, which could be a key step in a synthetic route. organic-chemistry.org Enantioselective copper-catalyzed reactions have also been developed for the functionalization of azetines, leading to chiral 2,3-disubstituted azetidines. acs.org

Rhodium Catalysis : Rhodium catalysts are particularly noted for their role in C-H amination reactions, which can be a powerful strategy for the synthesis of saturated azacycles. nsf.gov While perhaps not directly involved in the etherification step, rhodium-catalyzed reactions could be instrumental in the formation of the azetidine ring itself from acyclic precursors.

Lewis Acids : Lewis acids play a crucial role in activating substrates and controlling regioselectivity in ring-opening reactions of strained heterocycles like azetidines and epoxides. magtech.com.cnresearchgate.netnih.govfrontiersin.org For instance, lanthanide triflates, such as La(OTf)3, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of epoxides to form azetidines. nih.govfrontiersin.org In the synthesis of the target compound, a Lewis acid could be employed to activate a precursor for nucleophilic attack.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. For azetidine synthesis, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using an Iridium(III) photocatalyst, has been reported. rsc.org This method allows for the construction of densely functionalized azetidine rings under mild conditions.

| Catalyst System | Application in Azetidine Synthesis | Ligand Effects |

| Palladium | C-N bond formation (N-arylation), C-O bond formation. mdpi.comresearchgate.netnih.gov | Wide bite angle and bulky phosphine ligands enhance efficiency. researchgate.net |

| Copper | C-O bond formation (Ullmann condensation), N-arylation. organic-chemistry.org | The nature of the ligand influences reaction rate and substrate scope. |

| Rhodium | C-H amination for azetidine ring formation. nsf.gov | Chiral ligands can induce enantioselectivity. |

| Lewis Acids | Activation of substrates, control of regioselectivity. magtech.com.cnresearchgate.netnih.govfrontiersin.org | The strength and nature of the Lewis acid dictate the reaction outcome. |

| Photoredox | [2+2] photocycloaddition for azetidine ring construction. rsc.org | The choice of photocatalyst determines the reaction's feasibility. |

The choice of solvent is critical as it can influence reaction rates, selectivity, and the solubility of reactants and catalysts. For the nucleophilic substitution reactions involved in the synthesis of this compound, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate cations while leaving the nucleophile relatively free, thus accelerating the reaction. google.com The reaction environment, including the presence of inert gases like argon or nitrogen, is important to prevent side reactions, especially when using air-sensitive reagents or catalysts.

Temperature is a key parameter that affects reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote side reactions and decomposition. Therefore, careful optimization is required to find a balance between reaction speed and selectivity. For instance, Staudinger synthesis of β-lactams, precursors to some azetidines, is often carried out at low temperatures (-82 °C) to achieve high cis-selectivity. mdpi.com Pressure can also be a factor, particularly in reactions involving gaseous reagents or where a change in volume occurs. However, for the likely solution-phase synthesis of the target molecule, temperature is the more critical parameter to control.

Controlling regioselectivity is crucial when functionalizing the azetidine ring. Nucleophilic attack on unsymmetrical azetidinium ions is influenced by both steric and electronic factors of the substituents. bohrium.com For the synthesis of the target molecule, the ether linkage needs to be selectively formed at the C-3 position of the azetidine ring. This can be achieved by starting with a precursor such as N-protected-azetidin-3-ol.

Stereoselectivity is also a major consideration, particularly if a specific enantiomer or diastereomer of the final compound is desired. The synthesis of chiral azetidines can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.gov For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Scalability Considerations for Synthesis

Scaling up the synthesis of azetidine derivatives from the laboratory to an industrial scale presents several challenges. acs.org These include:

Cost of Goods : Reagents and catalysts that are feasible on a small scale may become prohibitively expensive for large-scale production.

Safety : Reactions that are manageable in a laboratory setting may pose significant safety risks on a larger scale (e.g., exothermic reactions, use of hazardous reagents).

Purification : Chromatographic purification, which is common in research labs, is often impractical for large quantities. Crystallization or distillation are preferred methods for purification on a larger scale.

Process Robustness : The synthetic route must be robust and reproducible, with minimal sensitivity to small variations in reaction conditions.

A scalable synthesis of an azetidine-containing antibiotic, LYS228, has been reported, highlighting the feasibility of producing complex azetidine derivatives on a multikilogram scale through careful process development. mdpi.com

Divergent Synthetic Pathways and Analog Preparation

A well-designed synthetic route should allow for divergent synthesis, enabling the preparation of a library of analogs for structure-activity relationship (SAR) studies. For the target molecule, analogs can be prepared by modifying different parts of the structure:

Azetidine Ring Substitution : Introducing substituents at other positions of the azetidine ring can be achieved by starting with appropriately functionalized precursors. nih.gov

Phenoxy Ring Modification : The bromo substituent on the phenoxy ring can be replaced with other functional groups through standard aromatic substitution reactions or by using different starting phenols.

Linker Modification : The length and composition of the ethoxy linker can be varied by using different diol or haloalcohol precursors.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton and carbon atoms, as well as insights into their spatial relationships.

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield, typically appearing in the 3.4 to 4.5 ppm range. pressbooks.publibretexts.org The azetidine (B1206935) ring protons also exhibit characteristic shifts. For a 3-substituted azetidine, the methine proton at the C3 position (H-3) would likely appear as a multiplet, integrating to one proton. The methylene (B1212753) protons on the azetidine ring (H-2 and H-4) are diastereotopic and would be expected to appear as complex multiplets.

The protons of the ethoxy linker (–O–CH₂–CH₂–O–) would present as two distinct triplets, assuming free rotation. The protons closer to the azetidine ring would likely be more shielded than those adjacent to the phenoxy group. The aromatic protons of the 3-bromophenoxy group would appear in the aromatic region (typically 6.8-7.5 ppm), with splitting patterns dictated by their substitution. Specifically, one would expect a triplet, a doublet of doublets, a singlet-like signal, and another doublet of doublets for the four aromatic protons.

Interactive Table 1: Predicted ¹H NMR Data for 3-(2-(3-Bromophenoxy)ethoxy)azetidine

This table presents predicted chemical shifts (δ) and multiplicities based on data from analogous compounds.

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Azetidine H-2, H-4 | 3.8 - 4.2 | m | - |

| Azetidine H-3 | 4.5 - 4.8 | m | - |

| -O-CH₂ -CH₂-O- | 3.7 - 3.9 | t | ~5-7 |

| -O-CH₂-CH₂ -O- | 4.1 - 4.3 | t | ~5-7 |

| Aromatic H | 6.8 - 7.4 | m | - |

| Azetidine N-H | 1.5 - 3.0 | br s | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization state. The carbon atoms of the azetidine ring are expected in the range of 50-65 ppm for the carbons adjacent to the nitrogen. acs.org Carbons bonded to oxygen in an ether linkage typically resonate between 50 and 80 ppm. pressbooks.pub The carbon atom bearing the bromine (C-Br) would appear around 123 ppm, and the other aromatic carbons would be found between 115 and 160 ppm.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

This table provides predicted chemical shifts (δ) for the carbon atoms based on data from analogous structures.

| Carbon Atom | Predicted δ (ppm) |

| Azetidine C2, C4 | ~55 - 65 |

| Azetidine C3 | ~70 - 80 |

| -O-C H₂-CH₂-O- | ~65 - 70 |

| -O-CH₂-C H₂-O- | ~68 - 75 |

| Aromatic C-Br | ~123 |

| Aromatic C-O | ~158 |

| Other Aromatic C | ~115 - 132 |

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle. beilstein-journals.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent methylene protons of the ethoxy linker and connect the H-3 proton of the azetidine ring to its neighboring H-2 and H-4 protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt It would be crucial for connecting the fragments, for example, by showing a correlation from the ethoxy protons to the C3 of the azetidine ring and to the aromatic carbon of the phenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. ipb.pt It can help to confirm the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between protons on the azetidine ring and the ethoxy side chain.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom. The chemical shift of the azetidine nitrogen is sensitive to its substitution and environment. Unsubstituted azetidine has a ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt The nitrogen in this compound would be expected to have a chemical shift in a similar region, influenced by the electronic effects of the substituent at the 3-position. ¹H-¹⁵N HMBC experiments can be particularly useful to confirm connectivity to the nitrogen atom by observing correlations from the H-2 and H-4 protons to the azetidine nitrogen. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₁₁H₁₄BrNO₂). acs.org

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M+ and M+2) separated by two mass units, which is a definitive signature for a monobrominated compound. libretexts.org

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for ethers involve cleavage of the C-O bond. Therefore, expected fragments would correspond to the loss of the azetidine ring, the bromophenoxy group, or cleavage within the ethoxy linker.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value (Nominal) | Possible Fragment Identity |

| 271/273 | [M]+ (Molecular Ion) |

| 199/201 | [M - C₃H₆N]+ |

| 172/174 | [Br-C₆H₄-O]+ |

| 72 | [C₃H₆N-O]+ |

| 57 | [C₃H₆N]+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

C-O Stretching: Aryl alkyl ethers typically show two strong absorption bands for C-O stretching. One for the asymmetric stretch around 1250 cm⁻¹ and another for the symmetric stretch around 1040 cm⁻¹. pressbooks.pubblogspot.com The aliphatic ether linkage would show a strong C-O stretch in the 1050 to 1150 cm⁻¹ range. pressbooks.publibretexts.org

Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring would be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the azetidine ring and the ethoxy linker would appear in the 2850-3000 cm⁻¹ range.

N-H Stretching: A secondary amine, such as the azetidine ring, would show a moderate N-H stretching absorption in the 3300-3500 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, often between 500 and 600 cm⁻¹, and can be difficult to assign definitively.

Interactive Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-O Stretch (Alkyl Ether) | 1050 - 1150 | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, including its crystal system, space group, and unit cell dimensions, remains undetermined.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the connectivity and conformation of a molecule. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be employed to determine the absolute stereochemistry.

In the absence of experimental crystallographic data for this compound, a detailed discussion of its solid-state structure and absolute stereochemistry is not feasible. The generation of data tables containing crystallographic parameters is therefore not applicable. Future studies involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be necessary to elucidate these structural details. Such an investigation would provide invaluable insights into the molecule's conformational preferences and intermolecular interactions in the solid state.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a molecule like 3-(2-(3-Bromophenoxy)ethoxy)azetidine, these methods can elucidate its stability, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distributions, and reactivity descriptors.

The electronic character of this compound is determined by its three key fragments: the electron-rich bromophenoxy group, the polar diether chain, and the nitrogen-containing azetidine (B1206935) ring. The bromine atom, being electronegative, acts as a weak deactivating group on the benzene (B151609) ring through induction, while its lone pairs can participate in resonance. The ether oxygens and the azetidine nitrogen introduce significant polarity and are sites of high electron density.

DFT calculations on analogous structures, such as brominated anisole (B1667542) or other phenyl ethers, can provide representative values for key electronic parameters. karazin.uanih.govnih.gov These calculations typically show that the highest occupied molecular orbital (HOMO) is localized on the electron-rich aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic system. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. irjweb.com A smaller gap suggests higher reactivity.

Mulliken population analysis, a method to assign partial charges to atoms, would likely show significant negative charges on the oxygen and nitrogen atoms, making them nucleophilic centers, and on the bromine atom. scirp.org The carbon atoms attached to these heteroatoms would, in turn, carry partial positive charges, marking them as potential electrophilic sites.

Table 1: Representative Electronic Properties Calculated via DFT

This table presents plausible DFT-calculated values for key fragments of the target molecule, based on data from similar compounds found in the literature. The calculations are typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).

| Property | Fragment Modeled (Analog) | Calculated Value | Significance |

| HOMO Energy | 3-Bromoanisole | ~ -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | 3-Bromoanisole | ~ -1.2 eV | Indicates the energy of the lowest energy state for an added electron. |

| HOMO-LUMO Gap | 3-Bromoanisole | ~ 5.3 eV | Correlates with chemical stability and reactivity. nih.gov |

| Mulliken Charge on N | 3-Methoxyazetidine | ~ -0.45 e | Highlights the nucleophilic character of the azetidine nitrogen. |

| Mulliken Charge on O (ether) | Diethyl Ether | ~ -0.55 e | Shows the high electron density on the ether oxygen atoms. |

| Mulliken Charge on Br | 3-Bromoanisole | ~ -0.05 e | Reflects the electronegativity and lone pair density of the bromine atom. |

Conformational Analysis and Ring Strain Energy

The three-dimensional structure of this compound is complex due to the flexibility of the ethoxy side chain and the puckered nature of the azetidine ring. Conformational analysis is essential to identify the lowest energy structures (conformers) that the molecule is likely to adopt.

The azetidine ring is not planar and exists in a puckered conformation to alleviate some of its inherent angle strain. rsc.org The degree of puckering is defined by a dihedral angle, which for an unsubstituted azetidine has been found to be around 37°. rsc.org The substituent at the 3-position can exist in either a pseudo-axial or pseudo-equatorial position, with the equatorial conformer generally being more stable to minimize steric hindrance.

Table 2: Conformational and Strain Energy Data for the Azetidine Ring

Data presented are based on computational studies of unsubstituted or simply substituted azetidines.

| Parameter | Representative Value | Method of Determination | Significance |

| Ring Strain Energy | ~26.3 kcal/mol | Ab initio / DFT isodesmic reactions researchgate.net | Quantifies the inherent instability of the four-membered ring. rsc.orgacs.org |

| Puckering Dihedral Angle | ~37° | Gas-phase electron diffraction / DFT optimization rsc.org | Defines the non-planar geometry of the azetidine ring. |

| Axial-Equatorial Energy Difference | 0.5 - 1.5 kcal/mol | DFT Conformational Analysis ccsenet.org | Determines the preferred orientation of the substituent on the ring. |

Transition State Analysis for Reaction Pathways

Transition state analysis is a computational technique used to study the mechanism of chemical reactions by identifying the highest energy point along the reaction coordinate—the transition state (TS). The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A plausible synthetic route to this compound is via a Williamson ether synthesis, involving the reaction of the alkoxide of 3-hydroxyazetidine with 1-bromo-2-(3-bromophenoxy)ethane. wikipedia.org This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com

Computational analysis of this SN2 reaction would involve locating the transition state structure. In this TS, the azetidine oxygen atom forms a partial bond with the electrophilic carbon of the ethane (B1197151) chain, while the carbon-bromine bond is partially broken. masterorganicchemistry.com The geometry at the reacting carbon atom would be trigonal bipyramidal. masterorganicchemistry.com Calculating the energy of this transition state would provide the activation energy for the ether bond formation. Although specific values are not available for this exact reaction, DFT calculations on similar SN2 reactions typically yield activation energies in the range of 15-25 kcal/mol in the gas phase.

Another potential reaction pathway for this molecule is the acid-catalyzed ring-opening of the azetidine. The high ring strain makes the ring susceptible to cleavage. rsc.org Transition state analysis could model the protonation of the azetidine nitrogen followed by nucleophilic attack (e.g., by a solvent molecule) at one of the ring carbons, leading to the opening of the four-membered ring.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Frontier Molecular Orbital (FMO) theory, specifically, focuses on the HOMO and LUMO, as these orbitals are primarily involved in chemical reactions. youtube.com

As mentioned in the DFT section, the HOMO of this compound is expected to be centered on the bromophenoxy ring, making this part of the molecule the most likely site for electrophilic attack. The LUMO, also associated with the aromatic ring, indicates that this is the most likely site for nucleophilic attack or for accepting an electron.

The azetidine nitrogen and the ether oxygens, with their high-lying lone pair orbitals, are the primary nucleophilic centers. The shape and energy of these orbitals dictate how the molecule will interact with electrophiles. A molecular electrostatic potential (MEP) map would visually confirm these reactive sites, showing regions of negative potential (electron-rich, nucleophilic) in red and regions of positive potential (electron-poor, electrophilic) in blue. nih.gov

Molecular Modeling and Simulation

While quantum calculations focus on the intrinsic electronic properties, molecular modeling and simulation are used to explore how a molecule behaves in a larger context, such as its shape and its potential to be used as a building block for more complex structures.

Ligand Design and Scaffold Exploration (Generic, not related to biological activity)

In the context of materials science and medicinal chemistry, molecular fragments that serve as a core structure for building larger molecules are known as scaffolds. The azetidine ring is considered a "privileged scaffold" because its rigid, three-dimensional structure can effectively orient substituents in defined regions of space. enamine.netresearchgate.net This conformational restriction can be advantageous in ligand design, as it reduces the entropic penalty upon binding to a target. enamine.net

The molecule this compound can be viewed as a decorated scaffold. The azetidine core provides a rigid anchor point. nih.gov The flexible diether linkage allows the bromophenoxy group to explore a defined conformational space, acting as a "search" function. The bromine atom provides a vector for further chemical modification through reactions like cross-coupling, allowing for the systematic exploration of chemical space around the core scaffold.

Molecular modeling software can be used to analyze the shape and properties of a library of virtual compounds built upon this scaffold. Key molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds, can be calculated to assess the "lead-like" qualities of potential derivatives. nih.govnih.gov

Table 3: Key Molecular Descriptors for Scaffold-Based Ligand Design

These descriptors are commonly calculated in silico to guide the design of new molecules from a given scaffold.

| Descriptor | Definition | Typical Range for Lead-like Compounds | Significance for this compound Scaffold |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 150 - 350 g/mol | The core scaffold has a moderate MW, allowing for further functionalization. |

| LogP (Octanol-Water Partition Coefficient) | A measure of a molecule's lipophilicity. | 1 - 3 | The bromophenoxy group increases lipophilicity, while the heteroatoms increase polarity. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | < 90 Ų | The two ether oxygens and the azetidine nitrogen contribute significantly to the TPSA. |

| Number of Rotatable Bonds | The count of bonds that allow for free rotation, indicating molecular flexibility. | < 7 | The ethoxy chain provides flexibility, while the rings add rigidity. |

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. Methods such as Density Functional Theory (DFT) can be employed to model the molecule's electronic structure and predict sites susceptible to nucleophilic or electrophilic attack.

One key aspect of azetidine chemistry is its susceptibility to ring-opening reactions due to inherent ring strain. rsc.org Computational models can predict the regioselectivity of such reactions. For instance, in the presence of a nucleophile, it's crucial to determine whether the attack will occur at the C2 or C4 position of the azetidine ring. DFT calculations can elucidate the activation energies for different reaction pathways, thereby predicting the most likely outcome. researchgate.netfrontiersin.org

The reactivity of the azetidine nitrogen is also a subject of computational interest. Its basicity and nucleophilicity can be quantified through calculations of proton affinity and frontier molecular orbital energies. These parameters are influenced by the electronic effects of the 3-(2-(3-bromophenoxy)ethoxy) substituent.

Furthermore, computational methods can predict the selectivity of reactions involving the aromatic ring. The bromine atom and the ether linkage influence the electron density distribution of the phenyl ring, directing electrophilic or nucleophilic aromatic substitution reactions. Molecular electrostatic potential (MEP) maps generated from quantum chemical calculations can visualize the electron-rich and electron-poor regions of the molecule, offering a qualitative prediction of reactivity. nih.gov

To illustrate how computational data can be presented, the following interactive table provides hypothetical DFT-calculated parameters related to the reactivity of this compound.

| Parameter | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| Azetidine N pKa (calculated) | 8.2 | Moderate basicity, available for protonation |

| C2-N Bond Dissociation Energy | 75 kcal/mol | Relative stability of the azetidine ring |

| C4-N Bond Dissociation Energy | 78 kcal/mol | Slightly stronger than the C2-N bond |

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and characterized, providing a step-by-step understanding of the reaction pathway. researchgate.net

For instance, in a hypothetical nucleophilic substitution reaction at the azetidine ring, computational models can distinguish between a concerted (SN2) or a stepwise (SN1) mechanism. By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be determined. frontiersin.org This is particularly relevant for understanding the ring-opening of azetidinium ions, which can be formed under acidic conditions. nih.gov

Moreover, computational studies can shed light on the role of solvents in reaction mechanisms. Explicit or implicit solvent models can be incorporated into calculations to assess their influence on the stability of reactants, intermediates, and transition states, thus providing a more accurate picture of the reaction in a condensed phase.

The following table outlines potential mechanistic insights that could be gained from computational studies of reactions involving this compound.

| Reaction Type | Potential Mechanistic Insight | Computational Method |

| Azetidine Ring Opening | Determination of SN1 vs. SN2 character | DFT, Ab initio methods |

| N-Alkylation | Visualization of transition state geometry | Transition State Theory |

| Aromatic Substitution | Identification of Wheland intermediates | Reaction Coordinate Mapping |

| Conformational Isomerization | Calculation of energy barriers between puckered states | Molecular Dynamics |

Note: The information in this table is based on general principles of computational chemistry applied to azetidine derivatives.

Structure-Activity Relationship (SAR) Studies (Theoretical/Computational Aspects)

Theoretical and computational approaches are instrumental in understanding the structure-activity relationships (SAR) of this compound, particularly in the context of medicinal chemistry. nih.govresearchgate.net By systematically modifying the structure of the molecule in silico and calculating relevant electronic and steric properties, it is possible to build models that correlate these properties with biological activity. nih.govacademie-sciences.fr

Impact of Azetidine Ring Conformation on Theoretical Interactions

The four-membered azetidine ring is not planar and exists in puckered conformations. researchgate.net The specific conformation of the azetidine ring in this compound can significantly influence its interaction with biological targets such as enzymes or receptors. Computational methods, including molecular mechanics and quantum mechanics, can be used to determine the preferred ring pucker and the energy barrier to inversion. researchgate.net

The orientation of the substituent at the 3-position is dictated by the ring's conformation, which in turn affects how the molecule presents its pharmacophoric features to a binding site. For example, the distance and relative orientation between the azetidine nitrogen and the bromophenoxy group are dependent on the ring pucker. These conformational details are crucial for building accurate pharmacophore models and for performing molecular docking studies. researchgate.net

Influence of Bromophenoxy and Ethoxy Substituents on Electronic and Steric Profiles

The bromophenoxy and ethoxy substituents have a profound impact on the electronic and steric profiles of this compound, which are key determinants of its biological activity.

Electronic Effects: The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. The ether linkage is also electron-donating. Quantum chemical calculations can quantify these effects by calculating atomic charges, dipole moments, and molecular electrostatic potentials. researchgate.net These electronic properties influence the molecule's ability to participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with a biological target.

Steric Effects: The size and shape of the bromophenoxy and ethoxy groups define the steric profile of the molecule. nih.gov Computational methods can be used to calculate molecular volume and surface area, providing a quantitative measure of the molecule's size. Steric hindrance can play a crucial role in determining the molecule's binding affinity and selectivity for a particular target. For instance, a bulky substituent may prevent the molecule from fitting into a narrow binding pocket.

The following interactive table summarizes the potential influence of the substituents on the molecule's properties, which could be quantified through computational analysis.

| Substituent | Electronic Influence | Steric Influence |

| Azetidine Ring | Provides a basic nitrogen atom, acts as a rigid scaffold. nih.gov | Introduces conformational constraints due to its puckered nature. researchgate.net |

| 3-Bromophenoxy Group | Electron-withdrawing inductive effect, electron-donating resonance effect. | Bulky group that can influence binding orientation and selectivity. |

| Ethoxy Linker | Flexible, electron-donating ether oxygen. | Provides conformational flexibility, influences the distance between the azetidine and phenoxy moieties. |

Note: The descriptions in this table are based on established principles of physical organic chemistry.

Chemical Reactivity and Derivatization of 3 2 3 Bromophenoxy Ethoxy Azetidine

Modifications of the Azetidine (B1206935) Nitrogen Atom

The secondary amine of the azetidine ring is expected to be the most reactive site for many chemical transformations.

N-Alkylation, N-Acylation, and N-Sulfonylation

The nitrogen atom of the azetidine ring is nucleophilic and is expected to undergo reactions with various electrophiles. youtube.com

N-Alkylation: This reaction would involve treating the azetidine with an alkyl halide or a similar alkylating agent, typically in the presence of a base. This would introduce an alkyl group onto the nitrogen atom. nih.gov

N-Acylation: The introduction of an acyl group can be achieved using acyl chlorides or anhydrides. orientjchem.org This reaction is a common method for protecting the amine or for synthesizing amide derivatives. rsc.org

N-Sulfonylation: Reacting the azetidine with a sulfonyl chloride in the presence of a base would yield an N-sulfonylated product. N-sulfonylazetidines are valuable building blocks in organic synthesis. nih.gov

No specific examples or conditions for these reactions on 3-(2-(3-Bromophenoxy)ethoxy)azetidine have been reported.

Deprotection Strategies (e.g., N-Boc Removal)

If the azetidine nitrogen is protected, for example with a tert-butyloxycarbonyl (Boc) group, its removal is a crucial step in many synthetic sequences. The N-Boc group is a common amine-protecting group that can be removed under acidic conditions. mdpi.com

Common methods for N-Boc deprotection include:

Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). sigmaaldrich.com

Using hydrochloric acid (HCl) in various organic solvents. nih.gov

Employing milder acidic conditions or alternative reagents if other acid-sensitive functional groups are present in the molecule. mdpi.comnih.gov

There are no specific studies detailing the deprotection of an N-Boc protected version of this compound.

Functionalization of the Azetidine Ring Carbons

Modifying the carbon atoms of the azetidine ring allows for the introduction of diverse substituents and the creation of more complex molecular architectures.

C-H Functionalization Strategies

Direct C-H functionalization is a modern synthetic strategy to modify molecular scaffolds. For azetidines, this could involve the activation of a C-H bond at a position alpha to the nitrogen atom, followed by the introduction of a new functional group. rsc.org Such reactions are often mediated by transition metal catalysts. rsc.orgfrontiersin.org No C-H functionalization studies have been performed on this compound.

Substituent Transformations and Manipulations (e.g., Halogen to other groups)

The bromophenyl group of the molecule offers a site for various transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. Potential transformations include:

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aryl-alkyne derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-alkene derivative |

These reactions would replace the bromine atom with a variety of other functional groups, allowing for extensive derivatization. However, no such transformations have been specifically reported for this compound.

Stereoselective Transformations

Stereoselective reactions are crucial for preparing enantiomerically pure compounds, which is of high importance in medicinal chemistry. The azetidine ring is a rigid four-membered ring, which can allow for stereoselective functionalization. rsc.org Stereoselective synthesis of substituted azetidines often involves using chiral starting materials or chiral catalysts to control the three-dimensional arrangement of atoms. nih.govacs.orgrsc.org There is no information in the literature regarding stereoselective transformations involving this compound.

Reactivity of the Ethoxy and Phenoxy Moieties

The diether linkage in this compound consists of two distinct ether bonds: an alkyl aryl ether and a dialkyl ether. These linkages are generally stable but can be cleaved under specific, typically harsh, conditions.

Ethers are known for their chemical stability and resistance to many reagents. However, they can undergo cleavage when treated with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.comwikipedia.org The reaction mechanism—either S(_N)1 or S(_N)2—is dependent on the structure of the groups attached to the ether oxygen. chemistrysteps.comwikipedia.org

In the case of this compound, there are two potential sites for acid-catalyzed cleavage:

Aryl-Oxygen Bond (Phenoxy): The bond between the bromophenyl ring and the ethoxy group is an alkyl-aryl ether linkage. Cleavage of this bond with a strong acid like HBr or HI will invariably proceed via nucleophilic attack on the alkyl carbon. libretexts.orglibretexts.org The sp-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orgucalgary.ca The first step is the protonation of the ether oxygen, followed by an S(_N)2 attack by the halide ion on the less sterically hindered ethyl carbon. This results in the formation of 3-bromophenol (B21344) and the corresponding halo-functionalized azetidine derivative. libretexts.orgucalgary.ca

Alkyl-Oxygen Bond (Ethoxy): The ether linkage connecting the azetidine ring to the ethoxy group is a dialkyl-type ether. Cleavage at this site also begins with protonation of the oxygen. The subsequent step involves nucleophilic attack by the halide. Given that both carbons adjacent to the oxygen are part of primary or secondary alkyl systems, the reaction is expected to follow an S(_N)2 pathway. libretexts.orglibretexts.org The nucleophile (e.g., Br) will attack the less sterically hindered carbon, which is the ethyl carbon not directly attached to the azetidine ring. This would yield 3-(2-bromoethoxy)azetidine and 3-bromophenol (after cleavage of the first ether).

The table below summarizes the expected products from the cleavage of each ether bond.

| Ether Linkage | Reagent | Mechanism | Expected Products |

|---|---|---|---|

| Bromophenyl-O-CH₂ | Excess HBr or HI, Heat | SN2 | 3-Bromophenol and 1-(2-bromoethyl)-3-hydroxyazetidine (following subsequent reactions) |

| Azetidine-O-CH₂ | Excess HBr or HI, Heat | SN2 | 3-Hydroxyazetidine and 1-bromo-3-(2-bromoethoxy)benzene |

The bromophenyl ring is a key site for derivatization via electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is controlled by the directing effects of the two existing substituents: the bromine atom and the alkoxy group (-OR). wikipedia.org

Alkoxy Group (-OR): This group is strongly activating and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comchemistrytalk.org

Bromine Atom (-Br): Halogens are deactivating due to their inductive electron withdrawal but are also ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate. youtube.com

When both groups are present, the powerful activating effect of the alkoxy group dominates the directing effect. organicchemistrytutor.com Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the alkoxy substituent. The bromine atom is at the meta-position relative to the alkoxy group. The positions for substitution are C2, C4, and C6 (where C1 is the carbon bearing the alkoxy group).

Position 2 (ortho to -OR, ortho to -Br): Activated by -OR, deactivated by -Br. Steric hindrance from both adjacent groups is significant.

Position 4 (para to -OR, ortho to -Br): Strongly activated by -OR, deactivated by -Br. This position is electronically favored.

Position 6 (ortho to -OR, meta to -Br): Strongly activated by -OR. This position is also electronically favored and less sterically hindered than position 2.

Therefore, substitution is most likely to occur at positions 4 and 6.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ at C4 and C6 positions. |

| Halogenation | Br₂, FeBr₃ | Substitution of -Br at C4 and C6 positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution of -COR at C4 and C6 positions. |

| Sulfonation | SO₃, H₂SO₄ | Substitution of -SO₃H at C4 and C6 positions. |

Ring-Opening and Rearrangement Reactions (e.g., to Pyrrolidines)

The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions that are not common in larger, more stable heterocycles like pyrrolidines or piperidines. nih.gov These reactions, often driven by the release of this strain, provide a powerful method for synthesizing functionalized linear amines. rsc.orgnih.govnih.gov

For an N-unsubstituted azetidine, ring-opening typically requires activation of the ring. This can be achieved by protonation of the nitrogen atom under acidic conditions or by converting it into a quaternary azetidinium salt. nih.govmagtech.com.cn Once activated, the ring becomes highly susceptible to nucleophilic attack at one of the ring carbons, leading to the cleavage of a C-N bond. magtech.com.cnresearchgate.net The regioselectivity of the attack is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn

A significant rearrangement reaction known for the azetidine scaffold is its ring expansion to form a five-membered pyrrolidine (B122466) ring. researchgate.net This transformation is often mediated by Lewis acids, such as BF(_3)·OEt(_2), and typically involves the 1,2-migration of a substituent from a carbon adjacent to the nitrogen atom. researchgate.net For instance, N-tosyl 2-substituted azetidines can rearrange into 3-substituted pyrrolidines. researchgate.net While this compound itself would require N-activation (e.g., N-sulfonylation) and the introduction of a migrating group at a C2 or C4 position to undergo a similar rearrangement, this pathway represents a key potential transformation of the core azetidine structure.

| Reaction Type | Conditions / Reagents | General Outcome |

|---|---|---|

| Nucleophilic Ring-Opening | 1. N-Alkylation (e.g., CH₃I) to form azetidinium salt 2. Nucleophile (e.g., Nu⁻) | Formation of a γ-amino compound (e.g., R₂N-CH₂CH(OR')CH₂-Nu) |

| Acid-Catalyzed Ring-Opening | Strong acid (e.g., HCl), Nucleophilic solvent (e.g., H₂O) | Formation of a γ-amino alcohol derivative |

| Rearrangement to Pyrrolidine | Requires N-activation (e.g., TsCl) and a C2 substituent; Lewis Acid (e.g., BF₃·OEt₂) | Ring expansion to a substituted pyrrolidine ring. researchgate.net |

Complexation Studies with Metal Centers (as Ligands, not catalysts for synthesis)

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to metal centers to form metal complexes. researchmap.jprsc.org Functionalized azetidines have been shown to act as effective ligands in coordination chemistry. researchmap.jpnih.govnih.gov The coordination chemistry of azetidine derivatives is an area of growing interest, with applications in catalysis and materials science. researchmap.jpfrontiersin.org

In this compound, the azetidine nitrogen is the primary site for metal coordination. Furthermore, the two ether oxygen atoms in the side chain could potentially participate in coordination, allowing the molecule to act as a multidentate or chelating ligand, depending on the metal ion and the geometric constraints. The formation of a chelate ring involving the azetidine nitrogen and one of the ether oxygens could enhance the stability of the resulting metal complex. The nature of the coordination (e.g., monodentate, bidentate) would depend on factors such as the size of the metal ion, its preferred coordination geometry, and the reaction conditions.

| Metal Ion | Potential Coordination Mode | Potential Complex Geometry | Reference Context |

|---|---|---|---|

| Cu(II) | N-monodentate or N,O-bidentate | Square planar, Square pyramidal | Cu(II) complexes with tridentate azetidine ligands are known. researchmap.jpnih.gov |

| Zn(II) | N-monodentate or N,O-bidentate | Tetrahedral, Trigonal bipyramidal | Zn(II) complexes with azetidine ligands have been structurally characterized. researchmap.jp |

| Pd(II) | N-monodentate | Square planar | N,N'-palladium(II) complexes of azetidines have been prepared. frontiersin.org |

| Pt(II) | N-monodentate | Square planar | Platinum(II) complexes with 2,4-cis-azetidines have been synthesized. frontiersin.org |

| Os(III) | N-monodentate | Octahedral | Coordination and activation of azetidine by a triosmium cluster has been reported. acs.org |

Potential Applications in Chemical Sciences

Role as Building Blocks in Advanced Organic Synthesis

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in organic synthesis. jmchemsci.combham.ac.uk Its inherent ring strain can be harnessed to drive reactions, and its non-planar geometry provides access to three-dimensional chemical space. The compound 3-(2-(3-Bromophenoxy)ethoxy)azetidine incorporates this reactive core and is further functionalized with handles that allow for diverse chemical transformations, making it a versatile building block for more complex molecules.

Key reactive sites within the molecule include:

The Azetidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and can be readily functionalized through N-alkylation, N-acylation, N-arylation, and reductive amination reactions. This allows for the introduction of a wide array of substituents.

The Bromophenyl Group: The bromine atom on the aromatic ring serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.

The Ether Linkage: While generally stable, the ether linkage provides conformational flexibility to the molecule, which can be an important design element in various applications.

The strategic combination of these features allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular architectures. The azetidine ring itself can be synthesized through various methods, including intramolecular cyclization reactions, such as the aminolysis of epoxides. nih.govfrontiersin.org

Table 1: Potential Synthetic Transformations for this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |

|---|---|---|---|

| Azetidine Nitrogen | N-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary Amine |

| Azetidine Nitrogen | N-Acylation | Acyl chlorides (e.g., CH₃COCl), Base (e.g., Et₃N) | Amide |

| Bromophenyl Group | Suzuki Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl system |

| Bromophenyl Group | Heck Coupling | Alkene, Pd catalyst, Base | Styrenyl derivative |

| Bromophenyl Group | Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Aryl amine |

| Bromophenyl Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aryl alkyne |

Development of Novel Chemical Scaffolds and Templates

In medicinal chemistry and materials science, a chemical scaffold serves as a core molecular framework upon which diverse functional groups can be appended to create libraries of new compounds. nih.gov Azetidines are increasingly recognized as valuable scaffolds because they are considered "bioisosteres" of other common rings and can impart favorable physicochemical properties. researchgate.net The use of azetidines can lead to the development of fused, bridged, and spirocyclic ring systems. nih.gov

This compound is well-suited to function as a template for diversity-oriented synthesis. The molecule possesses distinct vectors for chemical elaboration:

The Azetidine Ring: Provides a rigid, three-dimensional core.

The N-H bond: A point for introducing one set of substituents.

The C-Br bond: An orthogonal site for introducing a second, distinct set of substituents.

The Ether Side Chain: Offers spacing and flexibility between the azetidine core and the aromatic ring.

This structural arrangement allows chemists to systematically explore chemical space by varying the groups attached at the nitrogen and the aromatic ring. Such a strategy is fundamental to the generation of lead-like molecules for drug discovery programs and the development of novel materials with tailored properties. researchgate.net

Table 2: Examples of Complex Scaffolds Derived from Azetidine Cores

| Scaffold Type | General Description | Synthetic Strategy Example |

|---|---|---|

| Spirocyclic Azetidines | Two rings sharing a single common atom. | Intramolecular cyclization of an N-substituted azetidine bearing a reactive chain. nih.gov |

| Fused Azetidines | Two rings sharing two common atoms (a bond). | Ring-closing metathesis of a di-alkenyl substituted azetidine. nih.gov |

| Bridged Azetidines | Two rings sharing three or more common atoms. | Intramolecular bond formation across an existing azetidine ring. |

| Azetidine-Substituted Heterocycles | Azetidine ring appended to another heterocyclic system. | Cross-coupling reactions to link the azetidine (via its N or C atoms) to other rings. |

Research in Polymerization and Chiral Catalysis (as Chiral Templates/Ligands)

Chiral ligands are essential for asymmetric catalysis, a field focused on the stereoselective synthesis of molecules. Nitrogen-containing heterocycles are a cornerstone of ligand design. bham.ac.uk If synthesized in an enantiomerically pure form, this compound could serve as a chiral ligand. The azetidine nitrogen can coordinate to a transition metal (e.g., Palladium, Rhodium, Iridium), creating a chiral environment around the metal center. This chiral complex could then catalyze reactions, preferentially forming one enantiomer of the product over the other.

Furthermore, azetidine-containing monomers can be explored in the field of polymer chemistry. The polymerization of chiral monomers can lead to the formation of helically chiral polymers. nih.gov These macromolecules can act as polymeric ligands in catalysis, which offers potential advantages such as catalyst recyclability and cooperative effects between monomer units. nih.gov The structure of this compound provides handles (the N-H and C-Br groups) that could be modified to incorporate polymerizable functionalities, such as vinyl or acrylate (B77674) groups, opening avenues for the creation of novel chiral materials.

Table 3: Potential Catalytic Applications of Chiral Azetidine Ligands

| Asymmetric Reaction | Typical Metal Catalyst | Role of Chiral Ligand |

|---|---|---|

| Hydrogenation | Rhodium (Rh), Iridium (Ir) | Controls the facial selectivity of H₂ addition to a prochiral alkene or ketone. |

| Allylic Alkylation | Palladium (Pd) | Dictates the stereochemistry of the nucleophilic attack on a π-allyl palladium complex. nih.gov |

| Hydrosilylation | Rhodium (Rh), Platinum (Pt) | Governs the enantioselective addition of a Si-H bond across a double bond. |

| Cyclopropanation | Copper (Cu), Rhodium (Rh) | Controls the stereochemical outcome of carbene transfer to an alkene. |

Probes for Mechanistic Chemical Biology (Generic, no specific biological effect or clinical trial)

Chemical probes are small molecules designed to interact with specific biological targets (like proteins) to help elucidate their function in a cellular context. researchgate.netmq.edu.au These tools are central to chemical biology and the initial stages of drug discovery. A typical chemical probe consists of three main components: a binding group that interacts with the target, a reporter tag for detection or isolation (e.g., a fluorophore, biotin (B1667282), or a clickable handle), and a linker connecting the two. mq.edu.au

This compound can be viewed as a starting point for the synthesis of chemical probes. Its core structure could be systematically modified to serve as the "binding group." The true power of this molecule in this context lies in the synthetic handles that allow for the attachment of reporter tags. For instance:

Photo-affinity Labeling: The bromophenyl ring could be converted into a photoreactive group, such as a diazirine or an aryl azide. Upon UV irradiation, this group would form a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent identification.

Affinity-Based Proteomics: The bromine atom could be replaced with a "clickable" functional group, like a terminal alkyne or an azide, via a Sonogashira or copper-catalyzed reaction, respectively. This would allow the probe, after binding to its cellular target, to be tagged with a reporter molecule (e.g., biotin or a fluorophore) using highly efficient click chemistry reactions (e.g., CuAAC or SPAAC).

This generic approach allows for the conversion of a simple chemical entity into a sophisticated tool for exploring complex biological systems without presupposing any specific biological activity. nih.gov

Table 4: Conceptual Design of a Chemical Probe from the Subject Compound

| Probe Component | Function | Potential Derivatization from this compound |

|---|---|---|

| Binding Group | Interacts selectively with a biological target. | The core molecular structure, potentially further elaborated at the azetidine nitrogen. |

| Linker | Connects the binding group to the reporter tag without interfering with binding. | The ethoxy chain provides an innate, flexible linker. |

| Reporter Tag (or Handle) | Enables visualization or purification of the probe-target complex. | Modification of the bromophenyl group into an alkyne, azide, diazirine, or biotin moiety. |

Future Directions and Outlook in Azetidine Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in azetidine (B1206935) chemistry has been the development of synthetic methods that are both efficient and environmentally benign. medwinpublishers.comresearchgate.net Traditional methods often require harsh conditions or multi-step procedures, limiting their broad applicability. researchgate.net Future research will prioritize the development of more sustainable strategies.

Key areas of focus include:

Novel Cyclization Strategies: The development of new cyclization and cycloaddition reactions remains a cornerstone of azetidine synthesis. medwinpublishers.com This includes intramolecular SN2 reactions of 1,3-amino alcohols and 1,3-haloamines, as well as intermolecular [2+2] cycloadditions. researchgate.netnih.govfrontiersin.org Recent advances have demonstrated the use of La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org Another innovative approach involves a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which provides controlled access to azetidine structures. nih.gov

Green Chemistry Principles: A significant shift towards "green chemistry" is evident, with an emphasis on using environmentally friendly solvents. nih.gov For instance, cyclopentyl methyl ether (CPME) has been successfully used as a sustainable solvent in the synthesis of aziridines and is being explored for azetidine synthesis due to its high boiling point, low propensity for peroxide formation, and minimal water solubility, which simplifies work-up procedures. nih.govuniba.it

Catalysis: The use of transition-metal catalysis, such as palladium-catalyzed intramolecular C(sp³)–H amination, offers a powerful tool for constructing functionalized azetidines with excellent functional group tolerance. rsc.org Photocatalysis is also emerging as a valuable technique, for example, in the visible-light-promoted aza-Paterno-Büchi reaction to form azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org

| Synthetic Strategy | Key Features | Sustainability Aspect |

| La(OTf)₃-catalyzed aminolysis | High yields, high regioselectivity, tolerant of sensitive functional groups. nih.govfrontiersin.org | Catalytic method reduces waste. |

| Radical 4-exo-dig cyclization | Photoredox copper catalysis, full regioselectivity, visible light irradiation. nih.gov | Uses light as a reagent. |

| Flow Chemistry Synthesis | Enhanced safety, better control, higher temperatures possible. uniba.itacs.orgnih.gov | Reduced solvent usage and waste. uniba.it |

| Pd(II)-catalyzed C-H amination | Excellent functional group tolerance. rsc.org | Atom-economical C-H activation. |

Exploration of Novel Reactivity Patterns and Transformations

The strain inherent in the azetidine ring is a driving force for its unique reactivity, which continues to be an area of intense exploration. rsc.orgrsc.org Understanding and exploiting this reactivity will enable the synthesis of more complex and diverse molecular architectures.

Future research will likely focus on:

Strain-Release Reactions: Azetidines can undergo ring-opening reactions with various nucleophiles, a property that is being increasingly utilized in tandem reactions to build complex heterocyclic systems. acs.org For example, intramolecular ring-opening of azetidines under transition-metal-free conditions has been developed to generate a variety of ring systems using only a mild base. acs.org This contrasts with many previous methods that required Lewis or Brønsted acids. acs.org

Ring Expansions: The transformation of azetidines into larger rings, such as pyrrolidines or 5,6-dihydro-4H-1,3-oxazines, represents a powerful strategy for molecular diversification. rsc.org For example, subjecting 2,2-disubstituted azetidines to amide coupling can lead to either N-acylation or a ring expansion, depending on the reaction conditions. rsc.org

Functionalization: Developing new methods for the direct functionalization of the azetidine ring is crucial. This includes C-H activation and cross-coupling reactions to introduce a wide range of substituents. rsc.org For instance, Hiyama cross-coupling reactions have been used to synthesize 3-arylazetidines from 3-iodoazetidine. organic-chemistry.org

Advanced Computational Approaches for Design and Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis, and its application in azetidine research is poised to accelerate discovery. mit.edu

Key applications include:

Reaction Prediction and Optimization: Computational models can predict the feasibility and outcome of chemical reactions. mit.edu Researchers at MIT and the University of Michigan have used such models to predict which combinations of alkenes and oximes will react to form azetidines via photocatalysis, expanding the known substrate scope for this reaction. mit.edu

Mechanism Elucidation: Density Functional Theory (DFT) calculations are used to understand reaction mechanisms, such as the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov

Property Prediction: Quantum chemical methods can be used to study the electronic and thermodynamic properties of novel azetidine derivatives, helping to predict their physical and chemical behavior. researchgate.net This is particularly valuable in drug discovery for predicting ADME (absorption, distribution, metabolism, and excretion) properties and potential biological activity through molecular docking studies. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, particularly for reactions that are hazardous or difficult to control. uniba.itacs.orgnih.gov The integration of flow technology is a major trend in the synthesis of strained heterocycles like azetidines.

Benefits and future directions include:

Enhanced Safety and Control: Microfluidic systems allow for precise control over reaction parameters such as temperature and mixing, which is critical when handling unstable intermediates like organolithium species. nih.govuniba.itacs.org This enables reactions to be run safely at higher temperatures than would be feasible in batch, often leading to improved yields and shorter reaction times. acs.orgnih.gov

Telescoped Reactions: Flow technology facilitates "telescoped" reaction sequences where multiple synthetic steps are performed consecutively without isolating intermediates. researchgate.net This has been demonstrated in the continuous flow synthesis of azetidine boronic esters. researchgate.net

Sustainability: Flow systems often use smaller volumes of solvents and reagents, leading to less waste. uniba.it The combination of flow chemistry with green solvents like CPME further enhances the sustainability of azetidine synthesis. uniba.itacs.orgnih.gov

Automation: The combination of flow chemistry with automated platforms allows for high-throughput synthesis and optimization, accelerating the discovery of new azetidine derivatives and reaction conditions. nih.gov

A notable example is the development of a continuous flow synthesis of 3-substituted azetidines using N-Boc-3-iodoazetidine as a common precursor, which showcases the robustness and efficiency of this technology. uniba.itacs.orgnih.gov